(2-Cyclopropoxypyridin-4-yl)boronic acid
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Overview
Description
(2-Cyclopropoxypyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a cyclopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropoxypyridin-4-yl)boronic acid typically involves the halogen-metal exchange followed by borylation. One common method is to start with a halogenated pyridine derivative, such as 2-chloropyridine, and perform a halogen-metal exchange using a metal reagent like lithium or magnesium. This intermediate is then treated with a boron-containing reagent, such as bis(pinacolato)diboron, under suitable conditions to form the desired boronic acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow setups for handling organolithium chemistry on a large scale. This method allows for efficient synthesis with high throughput and minimal reaction times .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropoxypyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various electrophiles in the presence of a palladium catalyst to form carbon-carbon bonds . It can also participate in other reactions like the Chan-Lam coupling, where it forms carbon-nitrogen or carbon-oxygen bonds .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an electrophile (e.g., aryl halide) under mild conditions.
Chan-Lam Coupling: Copper catalyst, base (e.g., triethylamine), and an amine or alcohol as the nucleophile.
Major Products
The major products of these reactions are typically biaryl compounds or other substituted aromatic compounds, depending on the nature of the electrophile and nucleophile used in the reaction .
Scientific Research Applications
(2-Cyclopropoxypyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyclopropoxypyridin-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. This process results in the formation of a new carbon-carbon bond . The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the palladium center .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinylboronic acid: Similar structure but lacks the cyclopropoxy group.
2-Chloropyridine-4-boronic acid: Contains a chlorine substituent instead of a cyclopropoxy group.
2-(Trifluoromethyl)pyridine-4-boronic acid: Contains a trifluoromethyl group instead of a cyclopropoxy group.
Uniqueness
(2-Cyclopropoxypyridin-4-yl)boronic acid is unique due to the presence of the cyclopropoxy group, which can impart different electronic and steric properties compared to other pyridinylboronic acids. This uniqueness can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound for specific synthetic applications .
Properties
Molecular Formula |
C8H10BNO3 |
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Molecular Weight |
178.98 g/mol |
IUPAC Name |
(2-cyclopropyloxypyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO3/c11-9(12)6-3-4-10-8(5-6)13-7-1-2-7/h3-5,7,11-12H,1-2H2 |
InChI Key |
IPIBTPFLCVTHNO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)OC2CC2)(O)O |
Origin of Product |
United States |
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